N-cyclopentyl-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
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Description
N-cyclopentyl-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalytic Applications
One notable application of related chemical structures is in the preparation of Pincer 4-Functionalized 2-Aminomethylbenzo[h]quinoline Ruthenium Catalysts for Ketone Reduction. Facchetti et al. (2016) describe a synthesis route that involves the creation of benzoyl acetamide derivatives, which are essential intermediates for the development of ruthenium catalysts. These catalysts are pivotal in the reduction of ketones, showcasing the potential utility of similar compounds in catalytic processes (Facchetti et al., 2016).
Facile Synthesis Routes
Nandini et al. (2014) highlight a base-promoted synthesis route for functionalized benzo[b][1,8]naphthyridin-2-(1H)-ones from N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides, demonstrating a facile method for the synthesis of complex naphthyridine derivatives. This research underscores the potential of using similar compounds as precursors or intermediates in the synthesis of complex heterocyclic compounds (Nandini et al., 2014).
Antimicrobial Applications
The synthesis and antibacterial activity of derivatives of N-cyclopentyl-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide have been explored. Ramalingam et al. (2019) have synthesized several derivatives showing significant antibacterial activity, indicating the potential for developing new antimicrobial agents based on this chemical structure (Ramalingam et al., 2019).
Properties
IUPAC Name |
N-cyclopentyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-15-7-10-17(11-8-15)22(29)20-13-27(14-21(28)26-18-5-3-4-6-18)24-19(23(20)30)12-9-16(2)25-24/h7-13,18H,3-6,14H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTOLGSMCGBVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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